Cas no 2229085-10-1 (tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate)

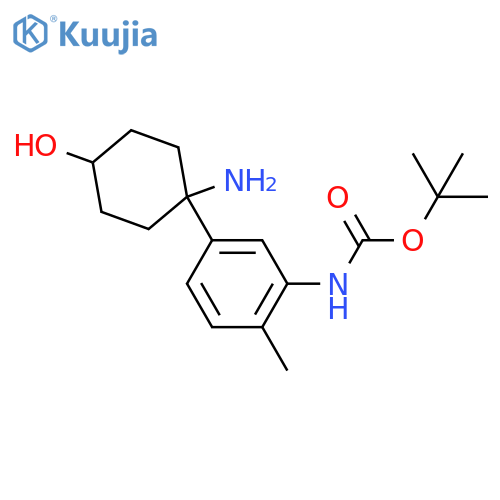

2229085-10-1 structure

商品名:tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate

tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate

- 2229085-10-1

- EN300-1877712

- tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate

-

- インチ: 1S/C18H28N2O3/c1-12-5-6-13(18(19)9-7-14(21)8-10-18)11-15(12)20-16(22)23-17(2,3)4/h5-6,11,14,21H,7-10,19H2,1-4H3,(H,20,22)

- InChIKey: ZYSZXCUCPYWVGI-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C2C=CC(C)=C(C=2)NC(=O)OC(C)(C)C)(CC1)N

計算された属性

- せいみつぶんしりょう: 320.20999276g/mol

- どういたいしつりょう: 320.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 84.6Ų

tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877712-1.0g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 1g |

$1429.0 | 2023-06-01 | ||

| Enamine | EN300-1877712-0.05g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 0.05g |

$1200.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-2.5g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 2.5g |

$2800.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-5.0g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 5g |

$4143.0 | 2023-06-01 | ||

| Enamine | EN300-1877712-1g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 1g |

$1429.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-10g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 10g |

$6144.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-0.5g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 0.5g |

$1372.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-10.0g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 10g |

$6144.0 | 2023-06-01 | ||

| Enamine | EN300-1877712-0.25g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 0.25g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-1877712-0.1g |

tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |

2229085-10-1 | 0.1g |

$1257.0 | 2023-09-18 |

tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2229085-10-1 (tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 307-59-5(perfluorododecane)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量